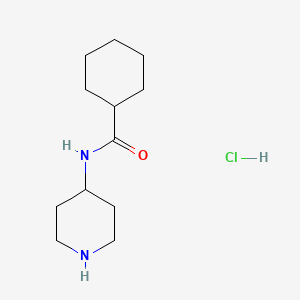
N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Process Optimization
Research has shown efforts towards optimizing synthetic processes for related compounds, demonstrating the importance of efficient and scalable synthesis in drug development and chemical research. For instance, a study outlined a scalable and facile synthetic process for a novel Rho kinase inhibitor, highlighting the significance of reaction condition optimization for production scalability and purity (Wei et al., 2016).
Imaging and Diagnostic Applications
Compounds structurally similar to N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) for receptor quantification in human subjects. Such applications indicate the potential of these compounds in neuroscience and diagnostic imaging (Choi et al., 2015).
Receptor Binding Studies
Research involving related compounds has also focused on understanding their interaction with biological receptors, such as the 5-HT1A receptor. These studies contribute to our understanding of receptor-ligand interactions and the development of receptor-targeted therapies (García et al., 2014).
Drug Development and Pharmacokinetics
Investigations into the pharmacokinetics of compounds with similar structures can provide insights into their metabolic stability, bioavailability, and potential therapeutic applications. For example, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel inhibitors has been explored, indicating the importance of understanding metabolic pathways in drug development (Teffera et al., 2013).
Antimicrobial and Anti-Ulcerative Activities
Some related compounds have been synthesized and evaluated for their antimicrobial activities, suggesting potential applications in combating bacterial infections. Additionally, derivatives of structurally similar compounds have been studied for their anti-ulcerative activities, highlighting the potential for gastrointestinal therapeutic applications (Gein et al., 2007; Srinivasulu et al., 2005).
Future Directions
The future directions of “N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride” could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
N-piperidin-4-ylcyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLSJWDRRZCQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)
![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)
![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)










